[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopropyl group, and a carbamic acid ester, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common approach is to start with the piperidine ring, which is then functionalized with an aminoethyl group. The cyclopropyl group is introduced through a cyclopropanation reaction, and the final step involves the formation of the carbamic acid ester using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors for cyclopropanation and continuous flow systems for the esterification process. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the ester group can produce alcohols.
Scientific Research Applications
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the cyclopropyl group may influence the compound’s binding affinity and specificity. The carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: can be compared with other compounds featuring piperidine or cyclopropyl groups:
Piperidine derivatives: These compounds are known for their pharmacological activities, particularly in the central nervous system.
Cyclopropyl-containing compounds: Known for their unique chemical reactivity and stability.
Similar compounds include:
Piperidine: A simple cyclic amine with various pharmacological applications.
Cyclopropylamine: Known for its use in organic synthesis and as a building block for pharmaceuticals.
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in multiple scientific disciplines.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-6-7-12)13-5-4-9-17(11-13)10-8-16/h12-13H,4-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVMCCUPJFUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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